molecular formula C13H14N4O8 B13815283 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) CAS No. 54420-10-9

1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone)

Cat. No.: B13815283
CAS No.: 54420-10-9
M. Wt: 354.27 g/mol
InChI Key: WGSVNTFXSQAUAN-UHFFFAOYSA-N
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Description

1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) is a complex organic compound that features both acetyloxy and dinitrophenyl hydrazone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) typically involves the condensation of 1,3-Bis(acetyloxy)-2-propanone with 2,4-dinitrophenylhydrazine. This reaction is usually carried out in an acidic medium under reflux conditions to ensure complete reaction and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used to substitute the acetyloxy groups, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s hydrazone group can interact with biological molecules, making it useful in biochemical assays and as a potential therapeutic agent.

    Medicine: Research is ongoing into its potential use as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 1,3-Bis(acetyloxy)-2-propanone 2-((2,4-dinitrophenyl)hydrazone) involves its interaction with molecular targets through its hydrazone and acetyloxy groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

54420-10-9

Molecular Formula

C13H14N4O8

Molecular Weight

354.27 g/mol

IUPAC Name

[3-acetyloxy-2-[(2,4-dinitrophenyl)hydrazinylidene]propyl] acetate

InChI

InChI=1S/C13H14N4O8/c1-8(18)24-6-10(7-25-9(2)19)14-15-12-4-3-11(16(20)21)5-13(12)17(22)23/h3-5,15H,6-7H2,1-2H3

InChI Key

WGSVNTFXSQAUAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])COC(=O)C

Origin of Product

United States

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